Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate
Overview
Description
Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H19NO4 and a molecular weight of 289.33 g/mol . It is known for its applications in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and methoxyacetyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems . These methods ensure consistent product quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-(2-methoxy-2-oxoethylidene)-2-methylpiperidine-1-carboxylate
- Benzyl 4-((2-methoxy-2-oxoethyl)amino)piperidine-1-carboxylate
Uniqueness
Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to similar compounds . Its methoxy and oxoethylidene groups contribute to its versatility in chemical reactions and its potential as a therapeutic agent .
Properties
IUPAC Name |
benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-20-15(18)11-13-7-9-17(10-8-13)16(19)21-12-14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEUNVXKCKSWBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724392 | |
Record name | Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40112-93-4 | |
Record name | Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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